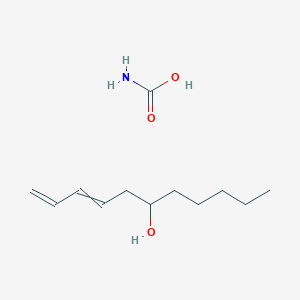![molecular formula C15H20ClNS B14383308 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride CAS No. 89645-98-7](/img/structure/B14383308.png)
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is a chemical compound with the molecular formula C15H20NSCl It is a quinolinium derivative, characterized by the presence of a butylsulfanyl group attached to the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride typically involves the alkylation of 6-methylquinoline with a butylsulfanyl methylating agent. The reaction is carried out under controlled conditions, often in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinium ring can be reduced to form the corresponding quinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Aplicaciones Científicas De Investigación
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological molecules, leading to various biochemical effects. The quinolinium ring can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Butylsulfanyl)methyl]quinolin-1-ium chloride: Lacks the methyl group on the quinoline ring.
6-Methylquinolin-1-ium chloride: Lacks the butylsulfanyl group.
1-[(Butylsulfanyl)methyl]-quinolin-1-ium chloride: Similar structure but without the methyl group on the quinoline ring.
Uniqueness
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is unique due to the presence of both the butylsulfanyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
89645-98-7 |
|---|---|
Fórmula molecular |
C15H20ClNS |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
1-(butylsulfanylmethyl)-6-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C15H20NS.ClH/c1-3-4-10-17-12-16-9-5-6-14-11-13(2)7-8-15(14)16;/h5-9,11H,3-4,10,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KJVMWHPZRRAZJK-UHFFFAOYSA-M |
SMILES canónico |
CCCCSC[N+]1=CC=CC2=C1C=CC(=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
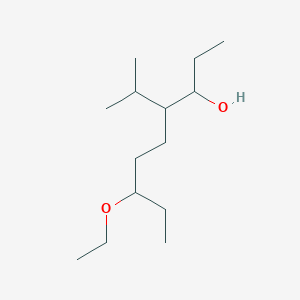
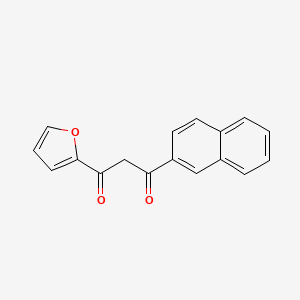

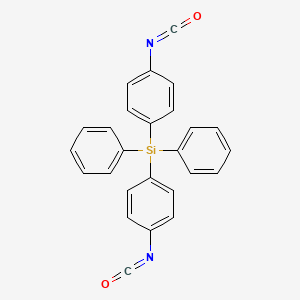
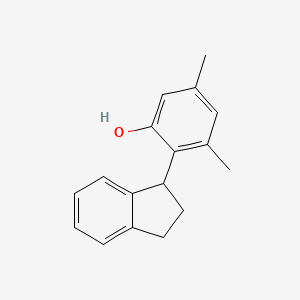
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
